Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a difluoromethyl group and a furan ring in its structure suggests unique chemical properties and reactivity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and pyrimidine derivatives, under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents like difluoromethyl iodide or bromide in the presence of a base.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a furan boronic acid or halide.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Methyl-substituted pyrazolo[1,5-a]pyrimidine.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Industry:
Material Science:
Mechanism of Action
The exact mechanism of action of Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the furan ring can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
- Methyl 7-(trifluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Methyl 7-(chloromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Comparison:
- Difluoromethyl vs. Trifluoromethyl: The difluoromethyl group provides a balance between lipophilicity and metabolic stability, whereas the trifluoromethyl group may offer higher lipophilicity but potentially lower metabolic stability.
- Chloromethyl vs. Difluoromethyl: The chloromethyl group is more reactive towards nucleophiles, which can be advantageous or disadvantageous depending on the desired application.
Properties
IUPAC Name |
methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O3/c1-20-13(19)7-6-16-18-9(11(14)15)5-8(17-12(7)18)10-3-2-4-21-10/h2-6,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNBNHNDGBPUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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